molecular formula C11H8O4 B1281720 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid CAS No. 67214-11-3

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B1281720
CAS No.: 67214-11-3
M. Wt: 204.18 g/mol
InChI Key: AMRJCTATLOBKQV-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H8O4. It belongs to the class of chromenes, which are bicyclic oxygen-containing heterocycles. This compound is known for its versatile biological activities and is used in various scientific research applications .

Scientific Research Applications

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:

Future Directions

The development of chromone-based multitarget ligands is a hot drug discovery issue . The optimization of the synthetic route of chromone-2-carboxylic acids is seen as a step forward to speed up the discovery of chromone-based multitarget-directed ligands .

Biochemical Analysis

Biochemical Properties

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit lipid peroxidation initiated by iron and ascorbic acid in rat brain homogenates . This interaction suggests that this compound may act as an antioxidant, protecting cells from oxidative damage.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit lipid peroxidation, which is a process that can lead to cell damage and death . By preventing this process, this compound helps maintain cellular integrity and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their activity. For example, it has been shown to inhibit enzymes involved in lipid peroxidation . This inhibition prevents the formation of harmful free radicals, thereby protecting cells from oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature, but its activity may decrease over prolonged periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant activity, protecting cells from oxidative damage . At higher doses, it may exhibit toxic effects, leading to adverse outcomes. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and lipid metabolism . By modulating these pathways, the compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position influences its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

7-methyl-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-2-3-7-8(12)5-10(11(13)14)15-9(7)4-6/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRJCTATLOBKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513092
Record name 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67214-11-3
Record name 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67214-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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